1,3,6,8-Tetratert-butyl-9H-carbazole 1,3,6,8-Tetratert-butyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 34601-54-2
VCID: VC3774656
InChI: InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3
SMILES: CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C
Molecular Formula: C28H41N
Molecular Weight: 391.6 g/mol

1,3,6,8-Tetratert-butyl-9H-carbazole

CAS No.: 34601-54-2

Cat. No.: VC3774656

Molecular Formula: C28H41N

Molecular Weight: 391.6 g/mol

* For research use only. Not for human or veterinary use.

1,3,6,8-Tetratert-butyl-9H-carbazole - 34601-54-2

Specification

CAS No. 34601-54-2
Molecular Formula C28H41N
Molecular Weight 391.6 g/mol
IUPAC Name 1,3,6,8-tetratert-butyl-9H-carbazole
Standard InChI InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3
Standard InChI Key OVSGNPWPCZRNKI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C

Introduction

1,3,6,8-Tetratert-butyl-9H-carbazole belongs to the carbazole family of heterocyclic compounds, which are characterized by a tricyclic structure containing a nitrogen heteroatom. The compound's formal identification parameters are presented in Table 1, providing essential reference information for researchers and industry professionals.

Table 1: Chemical Identity Parameters of 1,3,6,8-Tetratert-butyl-9H-carbazole

ParameterInformation
CAS No.34601-54-2
IUPAC Name1,3,6,8-tetratert-butyl-9H-carbazole
Molecular FormulaC28H41N
Molecular Weight391.6 g/mol
Standard InChIInChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3
Standard InChIKeyOVSGNPWPCZRNKI-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C

The compound is also known by alternative names in scientific literature, including 1,3,6,8-tetra(tert-butyl)carbazole, 1,3,6,8-tetra-tert-butylcarbazol, and (tBu4Carb)H . These nomenclature variations are important to recognize when conducting comprehensive literature searches.

Physical and Chemical Properties

The physical and chemical properties of 1,3,6,8-Tetratert-butyl-9H-carbazole significantly influence its behavior in various chemical reactions and applications. Table 2 summarizes these key properties based on experimental data and computational predictions.

Table 2: Physical and Chemical Properties of 1,3,6,8-Tetratert-butyl-9H-carbazole

PropertyValue
Physical StateCrystalline powder
ColorWhite to off-white
Melting Point189-193°C
Boiling Point478.2°C at 760 mmHg
Density0.972 g/cm³
Flash Point196.7°C
Polarizable Surface Area (PSA)15.79
LogP8.51110
SolubilitySoluble in chloroform, toluene, and other organic solvents
StabilityStable under normal conditions
Storage ConditionsRoom temperature

The high melting and boiling points are consistent with the compound's structure, which features extensive conjugation and strong intermolecular forces . The relatively high LogP value of 8.51110 indicates significant lipophilicity, a characteristic that enhances its solubility in non-polar organic solvents while making it practically insoluble in water .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1,3,6,8-Tetratert-butyl-9H-carbazole, with each method offering specific advantages depending on the available starting materials and desired reaction conditions.

Alkylation with tert-Butyl Chloride

The most widely reported synthesis method involves the alkylation of carbazole with tert-butyl chloride in the presence of aluminum chloride as a catalyst. Kuhn et al. reported this synthesis procedure, which proceeds through electrophilic aromatic substitution reactions .

The reaction typically follows this general procedure:

  • Carbazole is suspended in chloroform at 0°C under nitrogen atmosphere

  • Aluminum chloride (AlCl₃) is added in portions as a Lewis acid catalyst

  • tert-Butyl chloride is added dropwise to the mixture

  • The reaction mixture is stirred for approximately 12 hours

  • The reaction is quenched with ice water and extracted with chloroform

  • The organic layer is dried and the solvent removed to obtain the crude product

  • Purification is achieved through recrystallization or column chromatography

This method typically yields between 80-92% of 1,3,6,8-Tetratert-butyl-9H-carbazole, as reported by Moskalev .

Alternative Synthesis Routes

Alternative synthesis methods have also been documented:

  • Alkylation with Isobutylene: Kuznetsov et al. demonstrated that carbazole reacts with isobutylene in the presence of diethylaluminium chloride to form ring-substituted alkyl derivatives. The key step in this synthesis is the formation of an intermediate N-aluminio derivative of carbazole .

  • Reaction with tert-Butanol and Trifluoroacetic Acid: Moskalev showed that carbazole can be readily alkylated by a mixture of tert-butanol and trifluoroacetic acid to form 1,3,6,8-tetra(tert-butyl)-substituted carbazoles .

Each of these methods offers specific advantages depending on the available reagents and desired reaction conditions. The choice of synthesis method can affect the purity and yield of the final product.

Structural Features and Characterization

Molecular Structure

The molecular structure of 1,3,6,8-Tetratert-butyl-9H-carbazole features a tricyclic carbazole core with four bulky tert-butyl groups positioned at the 1, 3, 6, and 8 positions. The presence of these tert-butyl groups introduces significant steric hindrance around the carbazole skeleton, influencing the molecule's reactivity, crystal packing, and intermolecular interactions .

The N-H group in the carbazole core remains unsubstituted in this compound, allowing for hydrogen bonding interactions and further derivatization at this position. The X-ray crystallographic studies by Kuhn et al. revealed that the tert-butyl groups in the 1,8-positions create a distinct structural gap that influences the molecule's packing and potential interactions with other molecules .

Research Applications

1,3,6,8-Tetratert-butyl-9H-carbazole has found applications in various fields of chemistry and materials science due to its unique structural and electronic properties.

Anti-Proliferative and Photodynamic Activities

Recent research has explored the potential of carbazole derivatives, including 1,3,6,8-Tetratert-butyl-9H-carbazole, for anti-proliferative and photodynamic activities. A study published in 2025 investigated the effect of this compound on MCF-7 breast cancer cells, either alone or in combination with phototherapy .

Table 3 shows the binding energies obtained from molecular docking of 1,3,6,8-Tetratert-butyl-9H-carbazole with proteins linked to breast cancer pathogenesis.

Table 3: Binding Energies of 1,3,6,8-Tetratert-butyl-9H-carbazole with Cancer-Related Proteins

Protein TargetBinding Energy (Kcal mol⁻¹)
Progesterone Receptor (PR)-0.8
Estrogen Receptor-alpha (ER-alpha)-6.5
Human Epidermal Growth Factor Receptor-2 (hEGFR-2)-8.5

The negative binding energies suggest potential inhibitory effects on these protein targets, which may explain some of the observed anti-proliferative effects in experimental studies .

Materials Science Applications

1,3,6,8-Tetratert-butyl-9H-carbazole has been investigated for applications in materials science, particularly in the development of organic electronic materials. The carbazole core provides electron-transporting properties, while the bulky tert-butyl groups enhance solubility and film-forming characteristics .

In organic light-emitting diodes (OLEDs) and related technologies, carbazole derivatives serve as host materials for phosphorescent emitters due to their high triplet energy levels. The steric hindrance introduced by the tert-butyl groups may help prevent close packing of molecules, potentially reducing concentration quenching effects in luminescent materials .

Thermoplastic Applications

Patent literature indicates that 1,3,6,8-Tetratert-butyl-9H-carbazole has been included in heat-resistant thermoplastic compositions. The compound's thermal stability, as evidenced by its high melting and boiling points, makes it suitable for applications requiring materials that maintain structural integrity at elevated temperatures .

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